molecular formula C14H13ClN2O2 B6123795 2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide

Cat. No. B6123795
M. Wt: 276.72 g/mol
InChI Key: HCIFYZGCTUQJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide” is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms . The presence of a chlorophenyl group, a methyl group, and a cyclopenta ring, along with two oxygen atoms, suggests that this compound could have unique chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazine core would be a six-membered ring with two nitrogen atoms. Attached to this core would be a cyclopenta ring, a chlorophenyl group, and a methyl group. Additionally, the compound contains two oxygen atoms, suggesting it may exist as a dioxide .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its various functional groups. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazine is a weak diacid base, and its derivatives may share similar properties . The presence of a chlorophenyl group, a methyl group, and a cyclopenta ring could also influence the compound’s properties .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including those containing the pyrazine 1,4-dioxide scaffold, have demonstrated significant antimicrobial properties . Researchers have explored their potential as antibacterial and antifungal agents. These compounds could serve as leads for developing novel drugs to combat infectious diseases.

Anti-Inflammatory Effects

The pyrazine 1,4-dioxide structure has been investigated for its anti-inflammatory activity. By modulating inflammatory pathways, it may contribute to the development of anti-inflammatory drugs . Further studies are needed to elucidate the precise mechanisms involved.

Antiviral Potential

Certain pyrrolopyrazine derivatives, including those based on the pyrazine 1,4-dioxide scaffold, exhibit antiviral activity. These compounds could be valuable in the fight against viral infections . Researchers continue to explore their efficacy and safety profiles.

Antioxidant Properties

The pyrazine 1,4-dioxide moiety may possess antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating this aspect further could yield insights into potential therapeutic applications .

Antitumor Activity

Studies have shown that pyrrolopyrazine derivatives, particularly those with the pyrazine 1,4-dioxide core, exhibit antitumor effects. These compounds could be promising candidates for cancer therapy . Researchers are actively exploring their mechanisms of action and potential clinical applications.

Kinase Inhibition

The 5H-pyrrolopyrazine derivatives, a subset of pyrrolopyrazines, have demonstrated kinase inhibitory activity . Kinases play essential roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically relevant. Further research is needed to identify specific targets and optimize these compounds for drug development.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activities of other pyrazine derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-14(10-5-7-11(15)8-6-10)17(19)13-4-2-3-12(13)16(9)18/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIFYZGCTUQJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.